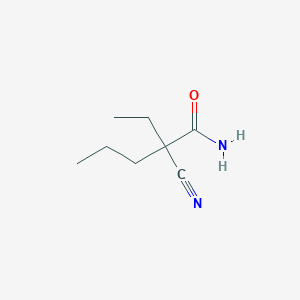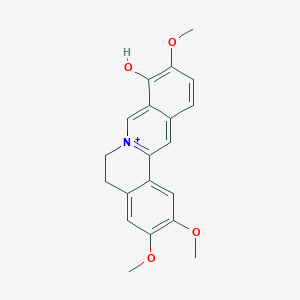
Palmatrubine
Descripción general
Descripción
Palmatrubine is a derivative of palmatine, a natural isoquinoline alkaloid from the class of protoberberines. Palmatine is found in various plant families such as Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae and has been used traditionally in Asia for treating a range of conditions including jaundice, liver-related diseases, hypertension, inflammation, and dysentery . This compound, specifically 13-methyl-palmatrubine, has been isolated from Corydalis yanhusuo and has shown cytotoxic effects on cancer cells .
Synthesis Analysis
The synthesis of this compound derivatives, such as 13-methyl-palmatrubine, involves chemical modifications of palmatine. For instance, 13 compounds were synthesized through thermal degradation and nucleophilic substitution reactions using palmatine as the raw material . Additionally, dl-tetrahydropalmatine, a reduced form of palmatine, was semi-synthesized by NaBH4 reduction from crude palmatine .
Molecular Structure Analysis
The molecular structure of palmatine and its derivatives has been characterized using various spectroscopic techniques. High-resolution mass spectrometry and MS/MS fragmentation analysis have been employed to confirm the purity and structure of isolated palmatine . Similarly, 1H-NMR and MS spectra were used to identify and confirm the structures of synthesized 9-O-alkyl substituted palmatine derivatives .
Chemical Reactions Analysis
Palmatine and its derivatives interact with biological molecules through various chemical reactions. For example, palmatine has been found to bind strongly to single-stranded poly(A) RNA structures, suggesting its potential as a lead compound for RNA-based drug targeting . The binding is characterized as exothermic and enthalpy-driven, indicating a strong affinity and specificity .
Physical and Chemical Properties Analysis
Palmatine exhibits a wide spectrum of pharmacological effects, including anti-cancer, anti-oxidation, anti-inflammatory, neuroprotection, anti-bacterial, anti-viral, and blood lipid regulation . It has been shown to inhibit the growth of human estrogen receptor-positive breast cancer cells and acts synergistically with doxorubicin . Palmatine also inhibits tyrosine hydroxylase, reducing dopamine biosynthesis . The pharmacokinetics of palmatine involve glucuronidation and sulfation as the main metabolic pathways . However, palmatine also exhibits DNA toxicity and has complex effects on metabolic enzymes in the liver .
Aplicaciones Científicas De Investigación
Cancer Research
- Palmatrubine, specifically 13-methyl-palmatrubine, has been studied for its anti-cancer properties. In research, it exhibited cytotoxic effects on cancer cells, particularly lung cancer A549 cells, while showing less toxicity to normal human cells. This compound induces apoptosis and cell cycle arrest in cancer cells and affects cellular signaling pathways, including the EGFR and MAPK pathways (Chen et al., 2016).
DNA Interaction and Pharmacokinetics
- This compound and related alkaloids have shown DNA-binding affinities and specificities. Partial demethylation of these alkaloids, including this compound, enhances their binding to DNA, suggesting potential applications in drug design and therapeutic interventions (Qin et al., 2007).
Pharmacological Effects and Bioavailability
- Studies on palmatine, a compound related to this compound, have explored its wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Its pharmacokinetics, including absorption and bioavailability, have been investigated, highlighting the complexities of its effects and metabolism (Long et al., 2019).
Gastrointestinal Applications
- Palmatine, another related alkaloid, has been studied for its gastroprotective effects against gastric ulcers in animal models. Its mechanisms involve anti-inflammatory actions and protection of gastric mucosa, making palmatine a potential treatment for gastric ulcers (Wang et al., 2016).
Neurological Research
- Palmatine's effects on neurological disorders have been examined. For instance, it has been studied in the context of seizures, where it showed antiseizure activity in a zebrafish model. This suggests potential therapeutic applications for neurological conditions like epilepsy (Gawel et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Palmatrubine, a natural agent isolated from Corydalis yanhusuo, primarily targets tumor-associated macrophages (TAMs), specifically the M2-activated TAMs . These M2-TAMs are known to be involved in multiple malignancies .
Mode of Action
This compound, specifically 13-methyl-palmatrubine (13MP), exhibits a cytotoxic effect on a panel of cancer cell lines in a time- and concentration-dependent manner . It interacts with its targets, the M2-TAMs, by shifting their polarization from M2 to M1 . This shift in polarization is dose-dependent .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It causes activation of the P38 and JNK pathways and blocks the EGFR pathway . Furthermore, it inactivates the PI3K/AKT and JAK/STAT3 signaling pathways in certain cells .
Pharmacokinetics
It is known that this compound is soluble in methanol, ethanol, and dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in several molecular and cellular effects. It inhibits the proliferation, invasion, epithelial-mesenchymal transition (EMT), and growth of non-small cell lung cancer (NSCLC) cells . It also enhances apoptosis of these cells . This compound hinders M2-TAM-mediated NSCLC cell proliferation and invasion .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It is worth noting that the compound’s solubility in various organic solvents may influence its stability and efficacy in different environments.
Propiedades
IUPAC Name |
2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUIDYLGKMWNEA-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347303 | |
| Record name | Palmatrubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16176-68-4 | |
| Record name | Palmatrubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016176684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmatrubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-cancer mechanisms of Palmatrubine?
A1: Research suggests that this compound exhibits anti-tumor activity through various mechanisms, primarily focusing on its impact on lung cancer cells. In A549 lung cancer cells, this compound has been shown to:
- Induce apoptosis: this compound triggers programmed cell death in A549 cells in a dose-dependent manner. []
- Cause cell cycle arrest: The compound disrupts the cell cycle progression of A549 cells, further hindering uncontrolled growth. []
- Modulate signaling pathways: this compound has been observed to activate P38 and JNK pathways while simultaneously blocking the EGFR pathway, all of which are crucial in regulating cell growth and survival. []
- Shift macrophage polarization: In non-small cell lung cancer models, this compound has demonstrated the ability to shift macrophage polarization from the tumor-promoting M2 phenotype to the anti-tumor M1 phenotype. []
Q2: How does the structure of this compound contribute to its DNA-binding properties?
A2: this compound, like other protoberberine alkaloids, possesses structural features crucial for DNA binding:
- Quaternary ammonium cation: This positively charged group facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA. []
- Planar aromatic system: This structural feature enables this compound to intercalate between DNA base pairs, further enhancing binding affinity. []
Q3: Does this compound exhibit any specific DNA-binding preferences?
A3: Research indicates that this compound demonstrates a preference for AT-rich DNA sequences. [] This selectivity might be attributed to the structural features of AT-rich regions, potentially offering a more favorable environment for this compound intercalation or other binding interactions.
Q4: How does the absorption of this compound compare to other quaternary alkaloids in Corydalis yanhusuo?
A4: While the intestinal absorption of quaternary alkaloids from Corydalis yanhusuo is generally low, potentially due to efflux mechanisms, this compound exhibits relatively better absorption compared to other alkaloids like Columbamine, Dehydrocorybulbine, Berberine, and Dehydrocorydaline. [] This suggests that subtle differences in the chemical structure of these alkaloids might influence their interaction with intestinal transporters and ultimately impact their absorption profiles.
Q5: Are there any known analogs of this compound with enhanced anti-tumor activity?
A5: Studies exploring the structure-activity relationship of this compound analogs have shown that 13-methyl-Palmatrubine, a synthetic derivative, exhibits significant anti-tumor activity. [] This finding emphasizes the potential of chemical modifications within the this compound scaffold to enhance its therapeutic properties.
Q6: What are the sources of this compound?
A6: this compound has been isolated from various plant sources, including:
- Corydalis yanhusuo: This plant is a well-known traditional Chinese medicine used for pain and inflammation, and this compound is one of its bioactive constituents. [, , ]
- Stephania cf. rotunda: This plant species yielded this compound alongside other alkaloids, showcasing its presence in diverse botanical families. []
- Bongardia chrysogonum: This plant is traditionally used for various medicinal purposes, and this compound's isolation from it further highlights its potential therapeutic value. []
Q7: What analytical techniques are used to study this compound?
A7: Various analytical techniques are employed to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC): This technique is widely used to separate, identify, and quantify this compound from complex plant extracts or biological samples. [, ]
- Spectroscopic methods: Spectroscopic techniques like ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy are essential for elucidating the structural features and stereochemistry of this compound. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



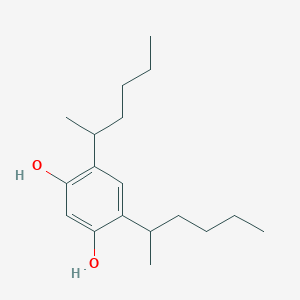
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)
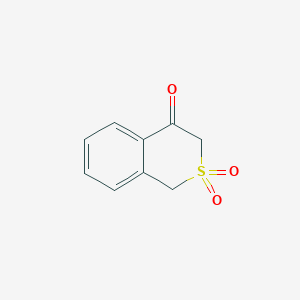
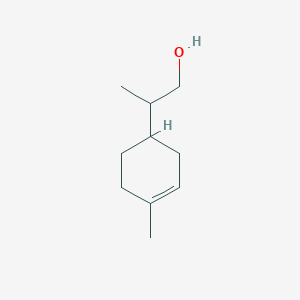

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)

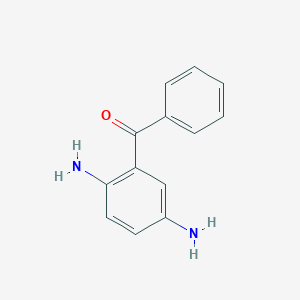
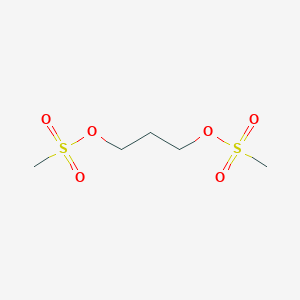
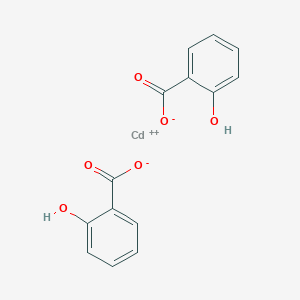
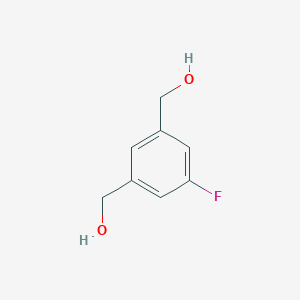
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
